molecular formula C10H19NS B13965158 (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol

(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol

Cat. No.: B13965158
M. Wt: 185.33 g/mol
InChI Key: BXDDLNRLYZLCDE-UHFFFAOYSA-N
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Description

(6-Ethyl-6-azaspiro[34]octan-2-yl)methanethiol is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their function and integrity .

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol
  • (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanamine
  • 6-azaspiro[3.4]octan-2-ylmethanol

Uniqueness

(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol is unique due to its specific ethyl substitution on the spirocyclic framework, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

(6-ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol

InChI

InChI=1S/C10H19NS/c1-2-11-4-3-10(8-11)5-9(6-10)7-12/h9,12H,2-8H2,1H3

InChI Key

BXDDLNRLYZLCDE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CC(C2)CS

Origin of Product

United States

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